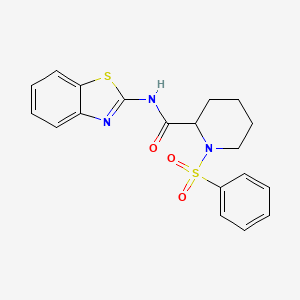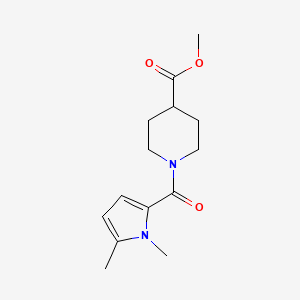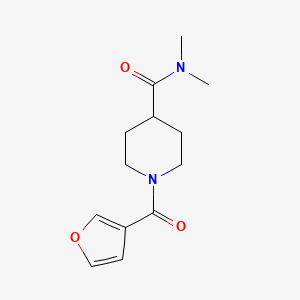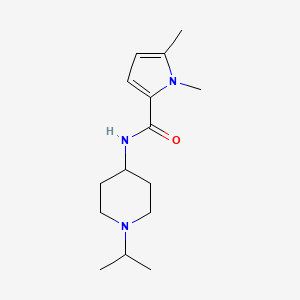
1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that contains a benzothiazole moiety, which makes it a versatile molecule for various biological studies.
Wissenschaftliche Forschungsanwendungen
1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide has various scientific research applications, including:
1. Anti-cancer activity: Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: This compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-bacterial activity: Studies have shown that this compound has potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
4. Anti-viral activity: This compound has been found to possess anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Wirkmechanismus
The mechanism of action of 1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various enzymes, including topoisomerase II and histone deacetylase (HDAC). Inhibition of these enzymes results in the induction of apoptosis in cancer cells, inhibition of inflammation, and inhibition of bacterial and viral growth.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide has various biochemical and physiological effects, including:
1. Induction of apoptosis: This compound induces apoptosis in cancer cells by inhibiting topoisomerase II and HDAC enzymes.
2. Inhibition of inflammation: This compound inhibits the production of pro-inflammatory cytokines, resulting in the inhibition of inflammation.
3. Inhibition of bacterial and viral growth: This compound inhibits the growth of various bacterial and viral strains by inhibiting the activity of enzymes required for their survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide in lab experiments include:
1. Potent biological activity: This compound has potent biological activity against various cancer cell lines, bacteria, and viruses.
2. Versatile molecule: This compound contains a benzothiazole moiety, which makes it a versatile molecule for various biological studies.
The limitations of using 1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide in lab experiments include:
1. Limited solubility: This compound has limited solubility in water, which can affect its biological activity.
2. Toxicity: This compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide has various future directions for scientific research, including:
1. Development of analogs: The development of analogs of this compound can lead to the discovery of more potent and selective compounds for various biological studies.
2. Clinical trials: The evaluation of the safety and efficacy of this compound in clinical trials can lead to its potential use as a therapeutic agent for various diseases.
3. Mechanistic studies: Further mechanistic studies can elucidate the exact mechanism of action of this compound and its potential targets for various biological activities.
4. Formulation development: The development of formulations for this compound can improve its solubility and bioavailability, which can enhance its biological activity.
Synthesemethoden
The synthesis of 1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide involves the reaction of piperidine-2-carboxylic acid with benzothiazole-2-amine in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The resulting intermediate is then reacted with benzenesulfonyl chloride to obtain the final product. The yield of the product is about 70%, and the purity can be increased by recrystallization.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c23-18(21-19-20-15-10-4-5-12-17(15)26-19)16-11-6-7-13-22(16)27(24,25)14-8-2-1-3-9-14/h1-5,8-10,12,16H,6-7,11,13H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYRZUCEUUHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)



![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)

![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)
